2-bromo-N-cyclopropyl-5-methoxybenzamide
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Overview
Description
2-bromo-N-cyclopropyl-5-methoxybenzamide: is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the second position, a cyclopropyl group attached to the nitrogen atom, and a methoxy group at the fifth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-cyclopropyl-5-methoxybenzamide typically involves the following steps:
Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the second position of the benzene ring.
Cyclopropylation: The brominated intermediate is then reacted with cyclopropylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 2-bromo-N-cyclopropyl-5-methoxybenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxy group and the benzamide moiety.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under appropriate conditions (e.g., solvent, temperature) to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and cyclopropylamine.
Scientific Research Applications
Chemistry: 2-bromo-N-cyclopropyl-5-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its derivatives are explored for various applications, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-bromo-N-cyclopropyl-5-methoxybenzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the cyclopropyl group may enhance its binding affinity and selectivity towards these targets. Further research is needed to fully understand the pathways involved.
Comparison with Similar Compounds
- N-cyclopropyl-4-bromo-3-methoxybenzamide
- 2-bromo-N-methylbenzamide
- 2-bromo-5-methoxybenzamide
Comparison: 2-bromo-N-cyclopropyl-5-methoxybenzamide is unique due to the presence of both the cyclopropyl group and the methoxy group on the benzamide scaffold. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to its analogs, it may exhibit enhanced stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-8-4-5-10(12)9(6-8)11(14)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWTGWTMHDUAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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